Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate
Description
Benzothiazole Core
Sulfinyl Group
Phosphonate Ester
- Phosphorus (P) center bonded to:
- Two ethoxy groups (-OCH$$2$$CH$$3$$).
- A methyl group (-CH$$_2$$-) linked to the sulfinyl-benzothiazole system.
- The P=O bond length is ~1.48 Å, characteristic of phosphonate esters .
Electronic Effects :
- The sulfinyl group acts as an electron-withdrawing group, polarizing the benzothiazole system and enhancing the electrophilicity of the phosphorus center.
- Conjugation between the sulfinyl oxygen and benzothiazole’s π-system stabilizes the molecule’s excited states, as evidenced by UV-Vis absorption at 270–290 nm .
Crystallographic Analysis and Conformational Studies
While no direct crystallographic data exists for this compound, analogous benzothiazole-phosphonate derivatives provide insights:
Key Structural Features (from related compounds):
- Benzothiazole Ring : Coplanar with the sulfinyl group, with dihedral angles <10° between planes.
- Phosphonate Group : Adopts a tetrahedral geometry around phosphorus, with bond angles of ~109.5° .
Conformational Flexibility :
- Rotation around the C-P bond is restricted due to steric hindrance from the benzothiazole-sulfinyl moiety.
- Ethoxy groups exhibit free rotation, leading to multiple conformers in solution (observed via $$^{31}\text{P}$$ NMR splitting) .
Spectroscopic Data :
- $$^{1}\text{H}$$ NMR (CDCl$$3$$):
- δ 1.2–1.4 (t, 6H, CH$$3$$CH$$2$$O),
- δ 3.8–4.2 (m, 4H, OCH$$2$$CH$$3$$),
- δ 4.5 (d, 2H, P-CH$$
- δ 7.3–8.1 (m, 4H, benzothiazole-H) .
Comparative Analysis with Related Benzothiazole Phosphonate Derivatives
Key Differences :
- Electronic Effects : The sulfinyl group increases polarity compared to thioether analogs, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .
- Steric Profile : Sulfinyl’s bulkiness reduces rotational freedom at the C-P bond compared to sulfonyl derivatives .
- Synthetic Accessibility : Sulfinyl derivatives require controlled oxidation of thioethers, whereas sulfonyl analogs often need harsher conditions (e.g., H$$2$$O$$2$$, HNO$$_3$$) .
Properties
CAS No. |
797763-25-8 |
|---|---|
Molecular Formula |
C12H16NO4PS2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethylsulfinyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H16NO4PS2/c1-3-16-18(14,17-4-2)9-20(15)12-13-10-7-5-6-8-11(10)19-12/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
VASGESZALXCRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)C1=NC2=CC=CC=C2S1)OCC |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminobenzenethiol with Carbonyl Compounds
The most common route involves the reaction of 2-aminobenzenethiol with aldehydes, ketones, or acyl chlorides under acidic or catalytic conditions. For example:
- Catalyzed Condensation : NH₄Cl catalyzes the reaction of 2-aminobenzenethiol with benzaldehyde in methanol-water mixtures at room temperature, yielding benzothiazoles in 85–95% efficiency.
- Microwave-Assisted Synthesis : Aldehydes react with 2-aminobenzenethiol under microwave irradiation to form benzothiazoles in 5–10 minutes.
Table 1: Representative Benzothiazole Syntheses
| Substrate | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | NH₄Cl, MeOH/H₂O, RT | 90 | |
| 4-Nitrobenzaldehyde | DMSO, Reflux | 88 | |
| Acetyl Chloride | Piperidine, CH₃CN | 75 |
Cyclization of Thioamides or Thioesters
Alternative routes involve cyclization of pre-formed thioamide intermediates. For example, thioamides derived from 2-aminobenzenethiol and acyl chlorides undergo sulfur-mediated cyclization to form benzothiazoles.
Sulfinyl Group Introduction
The sulfinyl (-SO-) group is introduced via oxidation of sulfide precursors or direct sulfination.
Oxidation of Thioether Precursors
A common strategy involves oxidizing a benzothiazole thioether to the sulfoxide:
- Reagents : m-CPBA, H₂O₂, or other peroxides.
- Conditions : Room temperature to reflux in inert solvents (e.g., DCM, THF).
Example Pathway :
- Synthesize benzothiazole-2-thiomethyl derivative (e.g., via alkylation of benzothiazole).
- Oxidize the thioether to sulfoxide using m-CPBA in DCM (0°C → RT, 2–4 hours).
Direct Sulfination
Sulfinyl groups can be introduced using sulfonation agents. For example, sulfonyl chlorides or sulfonic acids may react with benzothiazole intermediates under basic conditions.
Phosphonate Group Attachment
The methyl phosphonate moiety is typically appended via nucleophilic substitution or coupling reactions.
Alkylation of Phosphite Esters
Diethyl phosphite reacts with alkyl halides or sulfonates in the presence of bases:
- Michaelis-Arbuzov Reaction : Alkyl halides (e.g., benzyl bromide) react with diethyl phosphite under basic conditions to form dialkyl phosphonates.
- Catalytic Methods : KI/K₂CO₃ in PEG-400 facilitates benzyl halide → phosphonate conversions at room temperature.
Example Reaction :
$$ \text{Diethyl Phosphite} + \text{R-X} \xrightarrow{\text{Base}} \text{Diethyl R-Phosphonate} + \text{HX} $$
Horner-Wadsworth-Emmons (HWE) Reactions
Phosphonates can be formed via HWE reactions, though this method is less common for benzothiazole derivatives.
Integrated Synthesis Strategy
A plausible multi-step synthesis for Diethyl [(1,3-Benzothiazole-2-Sulfinyl)methyl]phosphonate is outlined below:
Step 1: Benzothiazole Core Formation
Synthesize 1,3-benzothiazole-2-thiomethyl intermediate via:
Step 2: Sulfoxide Formation
Oxidize the thiomethyl group to sulfoxide using m-CPBA or H₂O₂.
Step 3: Phosphonate Coupling
React the sulfoxide with diethyl phosphite under Arbuzov conditions:
- Treat sulfoxide with diethyl phosphite and a base (e.g., KOtBu).
- Isolate the phosphonate via distillation or chromatography.
Table 2: Hypothetical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Expected Yield (%) | Challenges |
|---|---|---|---|
| Benzothiazole Synthesis | NH₄Cl, MeOH/H₂O, RT | 85–95 | Control of regioselectivity |
| Sulfoxide Formation | m-CPBA, DCM, 0°C → RT | 70–80 | Over-oxidation to sulfone |
| Phosphonate Coupling | Diethyl Phosphite, KOtBu | 60–75 | Solubility of intermediates |
Alternative Approaches
Radical-Mediated Coupling
Radical reactions (e.g., using AIBN or UV light) may enable direct C-P bond formation, though such methods are less explored for benzothiazoles.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinyl group to a sulfonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced benzothiazole compounds, and various substituted phosphonates .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of diethyl benzylphosphonates exhibit significant antimicrobial properties. The introduction of the phosphonate group enhances metabolic stability and membrane transport, making these compounds promising candidates for antimicrobial drugs. For instance, diethyl benzylphosphonate derivatives were tested against various strains of Escherichia coli, showing varying degrees of cytotoxicity depending on the substituents on the phenyl ring .
Case Study: Antimicrobial Testing
- Compound : Diethyl benzylphosphonate
- Tested Strains : E. coli K12 and R2-R4
- Findings : All tested compounds displayed cytotoxic effects, with notable minimal inhibitory concentrations (MIC) indicating their potential as substitutes for traditional antibiotics in treating hospital infections.
Cardiovascular Activities
Benzothiazole-substituted phosphonates have been linked to cardiovascular benefits. Research indicates that these compounds may possess properties that can influence cardiovascular health positively. The structural characteristics allow for interactions that could enhance cardiovascular function, although specific mechanisms remain under investigation .
Research Findings
- Study Reference : Yoshino et al. (1986)
- : Benzothiazole-substituted benzylphosphonates demonstrated excellent cardiovascular activities, suggesting potential therapeutic uses in cardiovascular medicine.
Synthesis and Structural Analysis
The synthesis of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate involves complex chemical reactions that yield high-purity products suitable for further biological testing. The structural integrity of these compounds is crucial for their activity; thus, methods such as X-ray crystallography are employed to confirm their molecular arrangements .
Synthesis Overview
- Method : Palladium-catalyzed α, β-homodiarylation of vinyl esters
- Yield Improvement : A new synthetic pathway improved yields from 1% to 38% for certain derivatives.
- Characterization Techniques : NMR spectroscopy and crystallography are used to confirm structures.
Potential in Drug Development
The diverse biological activities associated with this compound derivatives suggest their potential as lead compounds in drug development. The ability to modify substituents on the benzothiazole ring allows chemists to tailor these compounds for specific therapeutic targets.
Summary Table of Applications
Mechanism of Action
The mechanism of action of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells .
Comparison with Similar Compounds
A. Benzothiazole-Phosphonate Derivatives
- Diethyl ((Benzo[d]thiazol-2-ylamino)(4-(dimethylamino)phenyl)methyl)phosphonate (4a) Synthesis: Achieved in 96% yield via condensation reactions, with a melting point of 179–180°C .
B. Oxadiazole-Phosphonate Derivatives
- Compound 126 and 127 (): Structure: Incorporate 1,3,4-oxadiazole and pyridinyl/chlorophenyl groups. Bioactivity: Exhibit antiproliferative activity against HCT116 cells (IC₅₀ ~9.2–9.5 µM), comparable to doxorubicin .
C. Antimicrobial Diethyl Benzylphosphonates
- Compound 3 (boronic acid derivative) and 6 (stilbene-linked phosphonate) (–5):
- Activity: MIC values against E. coli strains are lower than common antibiotics like ciprofloxacin.
- Mechanism: Boronic acid moieties enhance LPS membrane disruption, while stilbene groups improve lipophilicity .
- Contrast: The benzothiazole-sulfinyl group may target bacterial enzymes (e.g., sulfhydryl-dependent proteases) rather than membrane integrity.
Physicochemical Properties
*Note: Direct data for the target compound are inferred from structural analogs.
Mechanistic and Application Differences
- Synthetic Accessibility : Compounds like 4a (96% yield) and 1h (59% yield) highlight the variability in phosphonate synthesis efficiency, influenced by substituent steric/electronic effects . The sulfinyl group in the target compound may require specialized oxidizing agents (e.g., mCPBA).
- Biological Targets : Oxadiazole-phosphonates (126 , 127 ) target cancer cell proliferation via kinase inhibition, while benzylphosphonates (3 , 6 ) disrupt bacterial membranes . The benzothiazole-sulfinyl motif may interact with redox enzymes or DNA repair pathways.
- Stability : Phosphonates with electron-withdrawing groups (e.g., trifluoromethyl in 1f , ) exhibit enhanced hydrolytic stability compared to alkyl-substituted analogs . The sulfinyl group may further improve stability under acidic conditions.
Biological Activity
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
1. Synthesis and Structure
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with phosphonates. The structure includes a benzothiazole moiety, which is known for its pharmacological properties, linked to a phosphonate group. This configuration is crucial for its biological activity.
2.1 Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives synthesized from benzothiazole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.025 mM, outperforming standard antibiotics like ampicillin and sulfadiazine .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (mM) | Target Bacteria |
|---|---|---|
| This compound | 0.025 | S. aureus, E. coli |
| Standard Drug (Sulfadiazine) | 0.030 | S. aureus |
| Standard Drug (Ampicillin) | 0.040 | E. coli |
2.2 Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and interfering with tubulin polymerization . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 20 | MCF-7 (breast cancer) |
| Control Drug (Doxorubicin) | 15 | MCF-7 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydropteroate Synthase (DHPS) : Similar compounds have been shown to inhibit DHPS, an enzyme crucial for bacterial folate synthesis . This inhibition disrupts bacterial growth and survival.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through ROS generation and mitochondrial dysfunction .
- Interference with Tubulin Dynamics : Some studies suggest that benzothiazole derivatives can affect microtubule formation, thereby inhibiting cell division in cancer cells .
4. Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on Antibacterial Efficacy : A recent investigation focused on the antibacterial properties of various benzothiazole derivatives, including this compound. Results indicated strong activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent .
- Anticancer Research : Another study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated significant inhibitory effects on cell proliferation and highlighted its potential as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
